2-Hydroxy-4-oxo-4-propoxybutanoate
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Overview
Description
2-Hydroxy-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C₇H₁₁O₅. It is a derivative of butanoic acid and features both hydroxy and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxo-4-propoxybutanoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with propanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as specific enzymes, can also be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form a secondary alcohol.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-4-oxo-4-propoxybutanoate.
Reduction: Formation of 2-hydroxy-4-hydroxy-4-propoxybutanoate.
Substitution: Formation of various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets, such as enzymes. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and other proteins. The compound’s reactivity can also lead to the formation of reactive intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and oxo functional group arrangement and are known for their diverse biological activities.
4-Aryl-2-hydroxy-4-oxobut-2-enoic acids: These compounds also feature a hydroxy and oxo group and are studied for their analgesic and antimicrobial properties.
Uniqueness
2-Hydroxy-4-oxo-4-propoxybutanoate is unique due to its specific propoxy group, which can influence its solubility, reactivity, and biological activity. This distinct structural feature sets it apart from other similar compounds and can lead to unique applications and properties.
Properties
CAS No. |
799271-71-9 |
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Molecular Formula |
C7H11O5- |
Molecular Weight |
175.16 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C7H12O5/c1-2-3-12-6(9)4-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11)/p-1 |
InChI Key |
KBJMBQNMMXQWJC-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CC(C(=O)[O-])O |
Origin of Product |
United States |
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